Tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C15H28N2O4 |
|---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O4/c1-15(2,3)21-14(19)17-10-7-12(8-11-17)16-9-5-6-13(18)20-4/h12,16H,5-11H2,1-4H3 |
InChI Key |
HLRPAKQKTSUURJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediate: tert-butyl 4-methoxy-3-oxobutyrate
A critical intermediate in the synthesis is tert-butyl 4-methoxy-3-oxobutyrate, which can be prepared by the following method:
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of methoxyacetic acid with carbonyldiimidazole (CDI) to form acyl imidazole intermediate | 0–20 °C, 1.5–3.5 hours, nitrogen atmosphere | Solvent: tetrahydrofuran (THF) or 2-methyltetrahydrofuran; CDI added in batches under ice bath |
| 2 | Formation of mono-tert-butyl malonate magnesium salt by reaction of mono-tert-butyl malonate with isopropyl Grignard reagent | −10 to 25 °C, 1–2 hours | Isopropyl Grignard reagent (2M in THF) added dropwise at −10 °C |
| 3 | Coupling of the magnesium salt solution with acyl imidazole solution to yield tert-butyl 4-methoxy-3-oxobutyrate | 20–35 °C, 15–18 hours | Reaction mixture quenched with saturated citric acid, extracted with ethyl acetate, washed, dried, and purified by distillation (distillate at 80 °C) |
This method yields the tert-butyl 4-methoxy-3-oxobutyrate intermediate in good yield (~14.5 g from 16 g mono-tert-butyl malonate) and purity suitable for further synthetic steps.
Coupling of the Methoxy-Oxobutyl Moiety to Piperidine
The attachment of the 4-methoxy-4-oxobutyl group to the piperidine ring nitrogen generally proceeds via nucleophilic substitution or amination reactions. While specific procedures for the title compound are limited in open literature, analogous methods involve:
- Using tert-butyl 4-(amino)piperidine-1-carboxylate as the nucleophile.
- Reacting with the prepared tert-butyl 4-methoxy-3-oxobutyrate or its activated derivatives under controlled conditions.
- Employing coupling agents or bases such as potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF).
- Reaction temperatures typically range from room temperature to 80 °C, with reaction times from 5 to 24 hours depending on the step and reagents.
For example, similar piperidine derivatives have been synthesized by reacting tert-butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate with nucleophiles in DMF at 80 °C using potassium carbonate, achieving yields up to 94–95%.
Protection and Deprotection Strategies
The tert-butyl carbamate (Boc) group on the piperidine nitrogen serves as a protecting group to prevent unwanted side reactions during synthesis. Deprotection is typically achieved by acidic conditions (e.g., trifluoroacetic acid in dichloromethane) after the coupling steps are complete. Selective deprotection without affecting other sensitive groups requires careful control of reaction conditions.
Purification Techniques
The crude products from these reactions are purified by:
- Extraction with organic solvents such as ethyl acetate.
- Washing with aqueous solutions (e.g., saturated salt water or citric acid).
- Drying over anhydrous sodium sulfate or magnesium sulfate.
- Chromatographic techniques including silica gel column chromatography with solvent gradients (e.g., ethyl acetate/hexane or dichloromethane/methanol).
- For higher purity, preparative high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases is employed.
Summary Table of Preparation Parameters
| Preparation Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Acyl imidazole formation | Methoxyacetic acid + CDI | THF | 0–20 °C | 1.5–3.5 h | N/A | Nitrogen atmosphere, ice bath during addition |
| Magnesium salt formation | Mono-tert-butyl malonate + isopropyl Grignard | THF | −10 °C | 1–2 h | N/A | Dropwise addition, ice bath |
| Coupling to form tert-butyl 4-methoxy-3-oxobutyrate | Solutions from above steps | THF | 20–35 °C | 15–18 h | ~90% (isolated) | Quenched with citric acid, purified by distillation |
| Amination/coupling to piperidine | tert-butyl 4-(amino)piperidine + activated methoxy-oxobutyl | DMF | 25–80 °C | 5–24 h | 70–95% | Base: K2CO3; inert atmosphere recommended |
| Purification | Extraction, chromatography | Various | Ambient | Variable | >95% purity achievable | Silica gel column or preparative HPLC |
Research Findings and Observations
- The use of carbonyldiimidazole (CDI) for activating carboxylic acids is a well-established method to form reactive acyl intermediates, facilitating subsequent coupling reactions.
- Grignard reagents enable the formation of magnesium salts from malonate esters, which are key nucleophiles in the synthesis of keto esters like tert-butyl 4-methoxy-3-oxobutyrate.
- The Boc protecting group on piperidine nitrogen provides stability during multi-step synthesis but requires mild acidic conditions for removal without affecting other moieties.
- Reaction optimization, including temperature control and reagent stoichiometry, is crucial to minimize side reactions such as over-alkylation or deprotection during coupling steps.
- Purification by chromatography and recrystallization ensures the isolation of high-purity final products suitable for biological or further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-oxobutyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The piperidine ring can undergo substitution reactions, where various functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound to understand the interactions between piperidine-based molecules and biological targets .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The methoxy-oxobutyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural Variations
The tert-butyl carbamate-protected piperidine scaffold is a common motif in drug discovery. Key structural differences among analogs arise from substituents on the piperidine ring’s 4-position:
Key Observations :
Key Observations :
- Efficiency : Alkylation (e.g., ) and acetylation () reactions generally achieve higher yields (>80%) compared to multi-step aromatic substitutions ().
- Challenges : Nitro-group reductions (e.g., ) or coupling reactions (as in ) may require specialized reagents (e.g., HATU) or catalysts, increasing complexity.
Key Observations :
- The target compound’s ester group could enable its use in prodrug strategies, where enzymatic cleavage releases active metabolites.
- Compounds with aromatic heterocycles (e.g., benzothiazole in ) exhibit targeted biological activity, whereas alkyl-substituted derivatives () may serve as lipophilic scaffolds.
Spectral Data and Characterization
Structural confirmation of analogs relies on NMR, LCMS, and HRMS:
Key Observations :
- The target compound’s ester group (4-methoxy-4-oxobutyl) would likely show distinct $^1$H NMR signals for methoxy (δ ~3.7 ppm) and carbonyl (δ ~170 ppm in $^{13}$C NMR).
Biological Activity
Tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a piperidine ring with various substituents, including a tert-butyl group and a methoxy-oxo butyl moiety. The IUPAC name is tert-butyl 4-[(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butyl]piperidine-1-carboxylate . Its molecular formula is with a molecular weight of 434.53 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H34N2O6 |
| Molecular Weight | 434.53 g/mol |
| IUPAC Name | tert-butyl 4-[(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butyl]piperidine-1-carboxylate |
| CAS Number | 1094107-81-9 |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the piperidine ring through cyclization reactions and the introduction of functional groups using various reagents such as tert-butyl chloroformate and benzyloxycarbonyl chloride.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The unique combination of functional groups allows it to modulate biological pathways effectively.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of piperidine compounds have shown promise in inhibiting cancer cell proliferation. The introduction of the methoxy group enhances the compound's interaction with cancer-related targets, leading to increased cytotoxicity against various cancer cell lines.
- Neuroprotective Effects : Research indicates that similar piperidine derivatives exhibit neuroprotective properties by modulating neurotransmitter levels in the brain. This suggests potential applications in treating neurodegenerative diseases .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, potentially making it a candidate for developing new antibiotics .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| tert-butyl (S)-4-(3-hydroxybutyloxy)piperidine-1-carboxylate | Moderate anticancer effects | Hydroxyl group enhances solubility |
| tert-butyl (S)-4-(3-(benzyloxy)carbonylamino)-piperidine-1-carboxylate | Neuroprotective effects | Involved in neurotransmitter modulation |
| tert-butyl (S)-4-(3-methoxypropionamide)piperidine-1-carboxylate | Antimicrobial activity | Effective against Gram-positive bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
